tert-butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate
Description
Tert-butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate is a complex organic compound that features a thiazole ring, a piperidine ring, and an oxane ring
Properties
IUPAC Name |
tert-butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-19(2,3)26-18(24)21-14-5-4-10-25-16(14)13-6-8-22(9-7-13)17(23)15-11-20-12-27-15/h11-14,16H,4-10H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIVSMWXUOQCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCOC1C2CCN(CC2)C(=O)C3=CN=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate typically involves multiple steps, including the formation of the thiazole ring, the piperidine ring, and the oxane ring. The process often starts with the preparation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the formation of the oxane ring through an intramolecular cyclization. The final step involves the protection of the amine group with a tert-butyl carbamate group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. The thiazole ring is known for its biological activity, and the compound may exhibit antimicrobial, antifungal, or anticancer properties .
Medicine
In medicine, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics .
Industry
In industry, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the oxane ring can improve its stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole-containing molecules, such as thiazole-4-carboxamide and thiazole-2-carboxylic acid. These compounds share the thiazole ring but differ in their substituents and overall structure.
Uniqueness
What sets tert-butyl N-[2-[1-(1,3-thiazole-5-carbonyl)piperidin-4-yl]oxan-3-yl]carbamate apart is its combination of the thiazole, piperidine, and oxane rings. This unique structure provides a balance of biological activity, chemical reactivity, and stability, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
